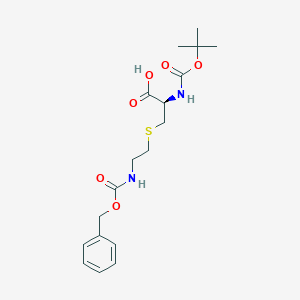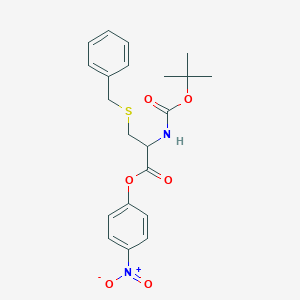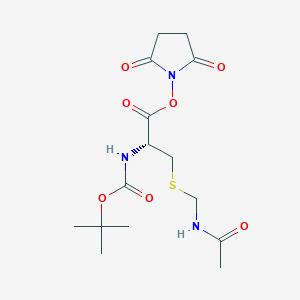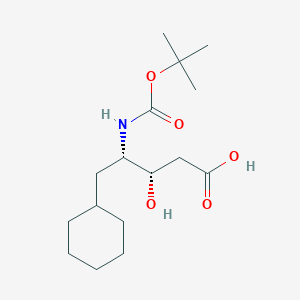
5-((tert-Butoxycarbonyl)amino)pentanoic acid
Descripción general
Descripción
5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as Boc-5-aminopentanoic acid, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Structure Analysis
The molecular formula of 5-((tert-Butoxycarbonyl)amino)pentanoic acid is C10H19NO4 . Its InChI Code is 1S/C10H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) .Chemical Reactions Analysis
The terminal carboxylic acid of 5-((tert-Butoxycarbonyl)amino)pentanoic acid can react with primary amine groups in the presence of activators to form a stable amide bond . This property makes it useful in peptide synthesis.Physical And Chemical Properties Analysis
The molecular weight of 5-((tert-Butoxycarbonyl)amino)pentanoic acid is 217.26 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis
Boc-5-aminopentanoic acid is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This makes it a valuable compound in chemical synthesis.
PROTAC Linker
Boc-5-aminopentanoic acid can be used as a PROTAC linker in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Quantum Chemical Studies
Boc-5-aminopentanoic acid has been studied by quantum chemical ab initio and DFT methods including the solvent effect . These studies provide insights into the electronic structure and molecular descriptors, such as ionization energy, electron affinity, molecular electronegativity, chemical hardness, electrophilicity index, dipole moment, quadrupole moment, and dipole polarizability .
Thermodynamic Analysis
Thermodynamic functions such as zero-point energy, inner energy, enthalpy, entropy, and the Gibbs energy have been evaluated for Boc-5-aminopentanoic acid . This information is crucial for understanding the stability and reactivity of the compound.
Preparation of Perovskite Solar Cells
Boc-5-aminopentanoic acid has been used in the preparation of a perovskite for fabricating printable mesoscopic perovskite solar cells . This highlights its potential in the field of renewable energy.
Synthesis of Labeled Insulin
Boc-5-aminopentanoic acid has been used as a spacer in the synthesis of rhenium and technetium-99m labeled insulin . This application is significant in the field of medical imaging and diagnostics.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boc-5-aminopentanoic acid, also known as Boc-NH-C4-acid, Boc-5-Ava-OH, 5-((tert-Butoxycarbonyl)amino)pentanoic acid, or 5-Boc-amino-pentanoic acid, is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Boc-5-aminopentanoic acid are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Boc-5-aminopentanoic acid is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the Boc-5-aminopentanoic acid to link the E3 ligase recruiting moiety and the protein-targeting moiety of the PROTAC . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The biochemical pathways affected by Boc-5-aminopentanoic acid are dependent on the specific protein targeted by the PROTAC it is part of . By tagging the target protein for degradation, the PROTAC can disrupt the biochemical pathways that the protein is involved in .
Pharmacokinetics
As part of a protac, these properties would be crucial for determining the bioavailability of the drug .
Result of Action
The result of the action of Boc-5-aminopentanoic acid is the degradation of the target protein . This can have various molecular and cellular effects depending on the function of the protein .
Action Environment
The action of Boc-5-aminopentanoic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other chemicals can potentially affect the stability and efficacy of the PROTAC .
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRZAMDGJIWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338000 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((tert-Butoxycarbonyl)amino)pentanoic acid | |
CAS RN |
27219-07-4 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Boc-amino)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















